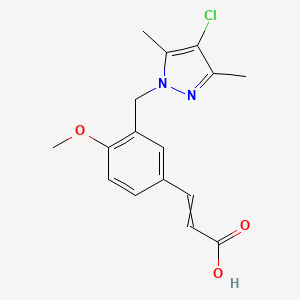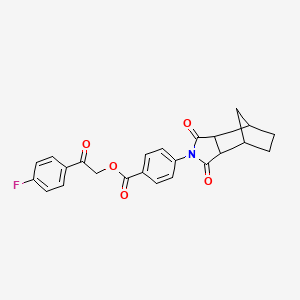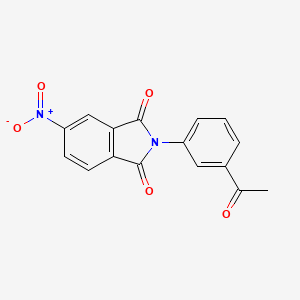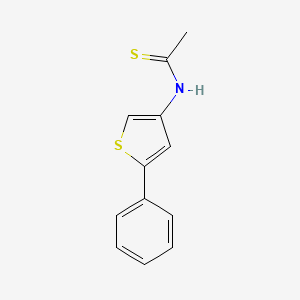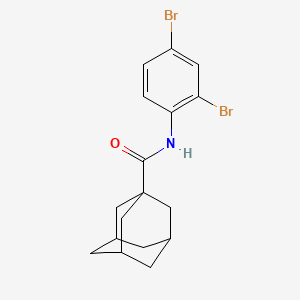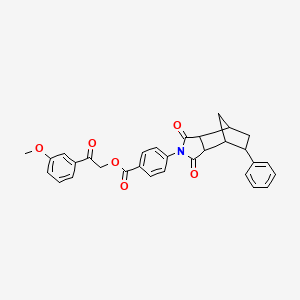
N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide is a synthetic organic compound characterized by the presence of iodine, nitro, and dimethylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide typically involves the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Iodination: Substitution of hydrogen atoms with iodine atoms at specific positions on the phenyl ring.
Acetamide Formation: Reaction of the iodinated nitrophenyl compound with dimethylamino acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using large-scale reactors and controlled conditions to manage the reactivity of iodine and nitro groups.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to remove the nitro group or to modify the iodine substituents.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Amines: From reduction of the nitro group.
Substituted Phenyl Compounds: From substitution reactions involving iodine atoms.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in material science or as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-dichloro-4-nitrophenyl)-2-(dimethylamino)acetamide: Similar structure with chlorine instead of iodine.
N-(2,6-dibromo-4-nitrophenyl)-2-(dimethylamino)acetamide: Similar structure with bromine instead of iodine.
Uniqueness
The presence of iodine atoms in N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide may confer unique properties such as higher molecular weight, different reactivity, and potential for specific interactions in biological systems compared to its chloro or bromo analogs.
Propriétés
Formule moléculaire |
C10H11I2N3O3 |
|---|---|
Poids moléculaire |
475.02 g/mol |
Nom IUPAC |
N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H11I2N3O3/c1-14(2)5-9(16)13-10-7(11)3-6(15(17)18)4-8(10)12/h3-4H,5H2,1-2H3,(H,13,16) |
Clé InChI |
FFZLKONYCYTIDX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)NC1=C(C=C(C=C1I)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


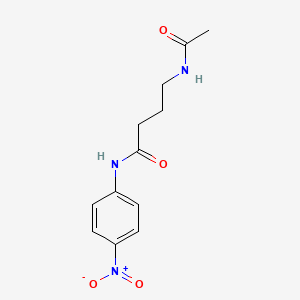
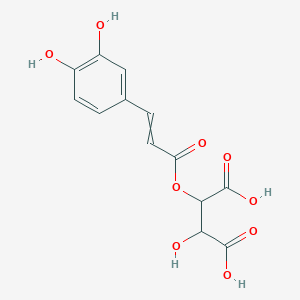
![4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B15150878.png)
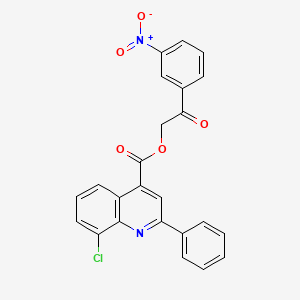
![2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15150907.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B15150915.png)
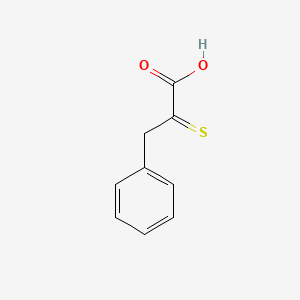
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B15150931.png)
